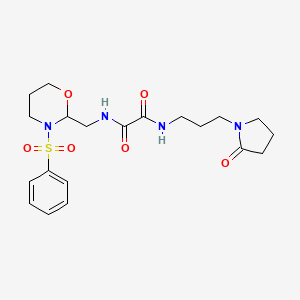
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), a propyl group (3-propyl), an oxazinane group (1,3-oxazinan-2-yl), a phenylsulfonyl group (phenylsulfonyl), and an oxalamide group (oxalamide). These groups could potentially give the compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The 3D structure would be influenced by factors such as the size and shape of the rings, the presence of any chiral centers, and the electronic properties of the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific optical properties. It might also exhibit certain reactivity patterns based on the functional groups present .科学的研究の応用
Antimalarial and Antiviral Potential
A theoretical investigation highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives, which share structural motifs with the compound , in providing derivatives with potential antimalarial activity. This research suggests that compounds with sulfonamide groups may have significant in vitro antimalarial activity, underlining their potential in designing drugs against diseases like malaria and potentially against novel viruses like COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Chemical Synthesis and Molecular Rearrangement
Another study demonstrates the synthetic versatility of sulfonamides derived from serine and threonine, which undergo an unexpected rearrangement to yield pyrrolidin-3-ones. This finding not only expands the chemical repertoire for synthesizing novel compounds but also provides a mechanistic insight into sulfonamide reactivity, potentially applicable to derivatives of the compound of interest for generating new molecules with unique properties (Králová et al., 2019).
Novel Synthetic Pathways and Characterizations
Further research into sulfonamide synthesis unveils effective routes to functionalized derivatives, presenting a wide array of potential biological activities and applications in drug design. These synthesis methods could be pertinent for derivatives of the subject compound, enabling the exploration of its full potential in various scientific applications (Alizadeh et al., 2008).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, researchers might investigate its efficacy and safety in clinical trials. If it’s a chemical reagent, researchers might explore new reactions or processes that it can facilitate .
特性
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c25-17-9-4-11-23(17)12-5-10-21-19(26)20(27)22-15-18-24(13-6-14-30-18)31(28,29)16-7-2-1-3-8-16/h1-3,7-8,18H,4-6,9-15H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJDZSYRGMJSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

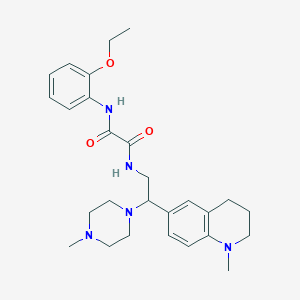
![3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429527.png)
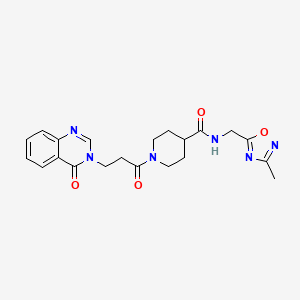
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)
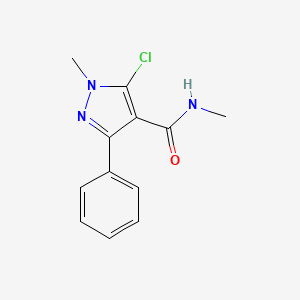
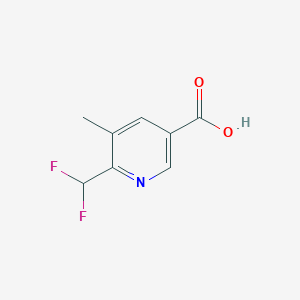
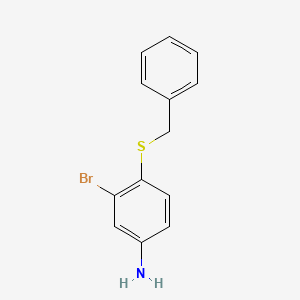
![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)
![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)
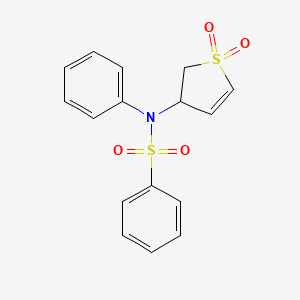
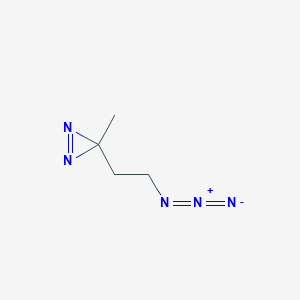
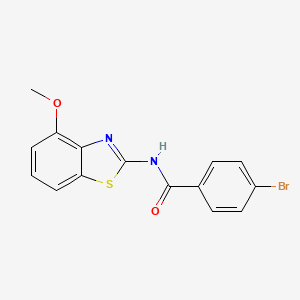
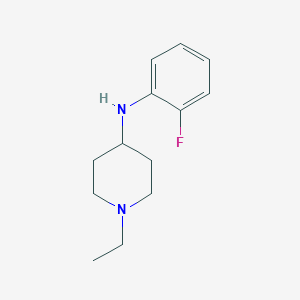
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2429549.png)